molecular formula C6H13N3O B11923043 1,4-Diazepane-2-carboxamide

1,4-Diazepane-2-carboxamide

Cat. No.: B11923043
M. Wt: 143.19 g/mol
InChI Key: DFDRFMSXFPPYPG-UHFFFAOYSA-N
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Description

1,4-Diazepane-2-carboxamide is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diazepane-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of tert-butyl (3-cinnamamidopropyl)carbamate derivatives with 2,3-dibromopropanoic acid in the presence of potassium carbonate. This reaction is typically carried out under microwave-assisted conditions to obtain 4-(tert-butoxycarbonyl)-1-cinnamoyl-1,4-diazepane-2-carboxylic acid derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,4-Diazepane-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted diazepane derivatives, which can exhibit different biological activities depending on the functional groups introduced .

Scientific Research Applications

1,4-Diazepane-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-diazepane-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit matrix metalloproteinases, which play a crucial role in tumor development and metastasis. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ring structure and the presence of a carboxamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H13N3O

Molecular Weight

143.19 g/mol

IUPAC Name

1,4-diazepane-2-carboxamide

InChI

InChI=1S/C6H13N3O/c7-6(10)5-4-8-2-1-3-9-5/h5,8-9H,1-4H2,(H2,7,10)

InChI Key

DFDRFMSXFPPYPG-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(NC1)C(=O)N

Origin of Product

United States

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